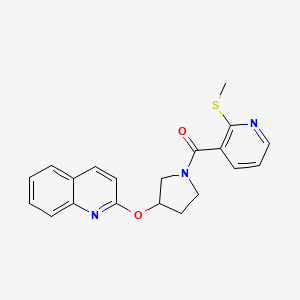![molecular formula C10H14N2O3S B2616617 Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate CAS No. 478064-61-8](/img/structure/B2616617.png)
Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate” is a chemical compound with the molecular formula C10H14N2O3S . It has a molecular weight of 242.3 . This compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O3S/c1-4-7-5-8(13)12-10(11-7)16-6(2)9(14)15-3/h5-6H,4H2,1-3H3,(H,11,12,13) . The dihydropyrimidine ring in similar compounds adopts a screw-boat conformation .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not found in the search results, similar compounds have been reported to undergo reactions with various amines and hydrazine hydrate .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.3 . It is recommended to be stored at temperatures between 2-8°C .
Mécanisme D'action
The mechanism of action of methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate is not fully understood. However, it is believed to act as a nucleophile and react with the active site of enzymes and receptors. This reaction leads to the inhibition or modulation of the activity of these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate in lab experiments is its ability to inhibit or modulate the activity of enzymes and receptors. This makes it a valuable tool for studying the mechanisms of action of these proteins. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate. One potential direction is the development of new analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to determine the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate can be synthesized by reacting 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-thiol with methyl 2-bromo-2-methylpropanoate. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate has been used in various scientific research applications. One of the most significant applications of this compound is in the study of enzymes and receptors. It has been shown to inhibit the activity of enzymes such as xanthine oxidase and monoamine oxidase. Additionally, it has been shown to modulate the activity of receptors such as the adenosine A1 receptor and the GABAA receptor.
Propriétés
IUPAC Name |
methyl 2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-7-5-8(13)12-10(11-7)16-6(2)9(14)15-3/h5-6H,4H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVZPGCBPHHKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

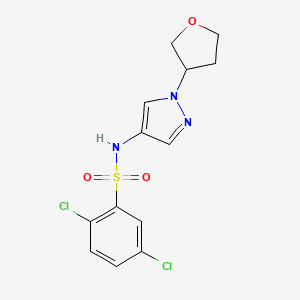
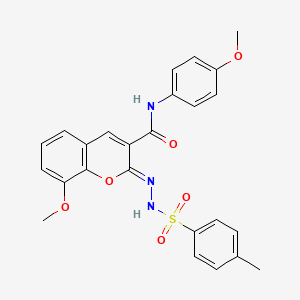
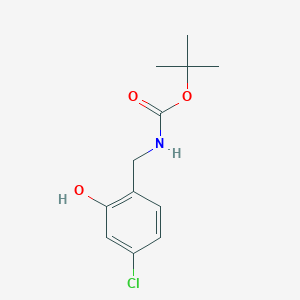
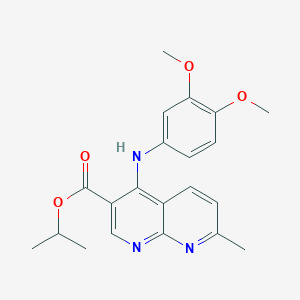



![3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2616546.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2616549.png)
![1-(4-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2616551.png)
![N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2616554.png)
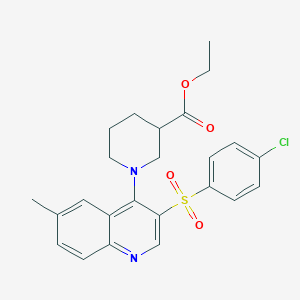
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2616556.png)
